Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

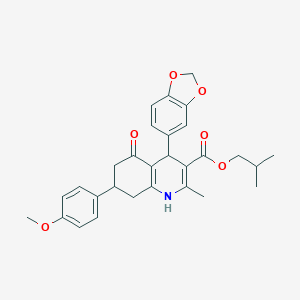

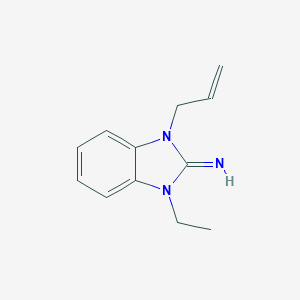

The molecular structure of Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate consists of a thiophene ring fused with a pyridine ring. The carboxylate group is attached to the thiophene ring, and the amino group is positioned on the pyridine ring. The methyl ester group completes the structure .

Scientific Research Applications

Heterocyclic Aromatic Amines in Food Safety

Heterocyclic aromatic amines (HAAs) are formed during the thermal processing of meat and have been studied extensively for their potential carcinogenic effects. These compounds are generated through reactions between amino acids, creatinine, and sugars at high temperatures, leading to a variety of HAAs with different structures and bioactivities. Strategies for mitigating HAA formation include the use of natural antioxidants, marinades, and alternative cooking methods that reduce exposure to high temperatures. The metabolism of HAAs involves several enzymes, including cytochrome P450s and glutathione S-transferases, leading to their activation or detoxification. Biomarkers such as DNA adducts and HAA metabolites in urine and feces are used for exposure assessment, highlighting the importance of understanding HAA metabolism in assessing food safety risks (Chen, Jia, Zhu, Mao, & Zhang, 2020).

Applications in Biochemistry and Pharmacology

The study of heterocyclic compounds in biochemistry and pharmacology reveals their significance in developing novel central nervous system (CNS) acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen atoms are critical in synthesizing compounds with diverse biological activities. These include pyridines, pyrroles, azoles, and quinolines, which serve as fundamental scaffolds for developing therapeutic agents. The structural diversity and reactivity of these heterocycles allow for the synthesis of compounds targeting various biochemical pathways and receptors in the CNS. Such research underscores the potential of heterocyclic chemistry in discovering new treatments for CNS disorders, emphasizing the importance of functional chemical groups in drug synthesis (Saganuwan, 2017).

properties

IUPAC Name |

methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-3-2-4-13-5-7/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFZVDAPWGUEQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CN=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(4-fluorobenzoyl)amino]-3-{[4-(methoxycarbonyl)anilino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494572.png)

![Methyl 4-[({2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B494573.png)

![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(3-pyridinylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494574.png)

![2-Phenylimidazo[1,2-a]pyridin-8-yl dimethylcarbamate](/img/structure/B494584.png)

![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B494589.png)

![1-[4-(5,5-Dimethyl-2,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B494591.png)

![1-Acetyl-3-cyclopentyl-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B494592.png)

![1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B494594.png)